
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound belonging to the indene family It features a fused bicyclic structure with a ketone and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-methyl-2-indanone, the compound can be synthesized via a Friedel-Crafts acylation reaction followed by oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing catalysts to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 1-Methyl-3-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Corresponding imines or hydrazones.
Aplicaciones Científicas De Investigación
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of polycyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially affecting protein function and cellular processes.
Comparación Con Compuestos Similares
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other indene derivatives:
1-Methyl-2-indanone: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Methyl-3-oxo-1,2,3,4-tetrahydro-1H-indene-2-carbaldehyde: Contains an additional hydrogenation, altering its reactivity and stability.
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: The carboxylic acid group provides different chemical properties and reactivity compared to the aldehyde group.
Propiedades
Número CAS |
64984-77-6 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c1-7-8-4-2-3-5-9(8)11(13)10(7)6-12/h2-7,10H,1H3 |
Clave InChI |
YIHBYYFYKUTTCD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)C2=CC=CC=C12)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


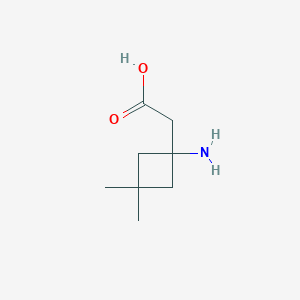
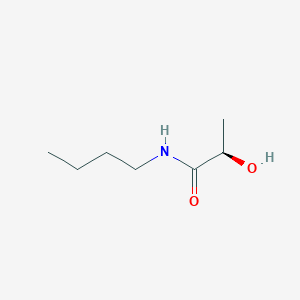
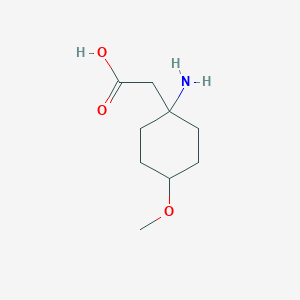
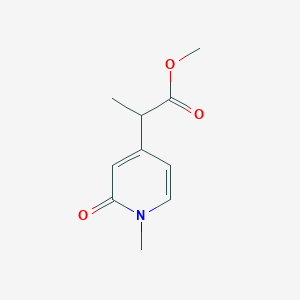

![4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)](/img/structure/B13079484.png)
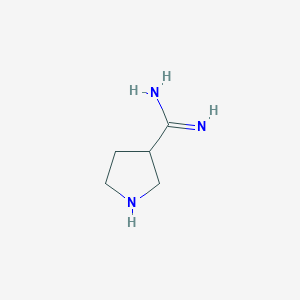

![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13079495.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13079502.png)


![4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079523.png)

